molecular formula C15H21ClN2O3 B1392495 N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride CAS No. 1242967-44-7

N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride

Cat. No.: B1392495
CAS No.: 1242967-44-7
M. Wt: 312.79 g/mol
InChI Key: BGXJUHCEUMICRI-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride is a synthetic compound that features a benzodioxole moiety, a piperidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride typically involves multiple steps. One common route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C. This reaction yields 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydridoaluminate to produce [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The piperidine ring and carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like dimethylformamide or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole moiety can yield corresponding quinones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring and carboxamide group may also contribute to the compound’s overall biological effects by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzodioxole moiety and the piperidine ring allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3.ClH/c1-15(4-6-16-7-5-15)14(18)17-9-11-2-3-12-13(8-11)20-10-19-12;/h2-3,8,16H,4-7,9-10H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXJUHCEUMICRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)NCC2=CC3=C(C=C2)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride
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N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride
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N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride
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N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride
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N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride

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